(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid CAS number
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid CAS number
An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
Abstract
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid, identified by CAS Number 871332-87-5 , is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique trifunctional structure—featuring a boronic acid for cross-coupling, a nitro group for electronic modulation or further transformation, and a bulky tert-butylcarbamoyl group for influencing solubility and steric interactions—makes it a versatile reagent for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic methodology, its core applications in palladium-catalyzed cross-coupling, and its potential role in the design of targeted therapeutics for researchers and drug development professionals.
Core Compound Identification and Properties
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is an organic compound featuring a benzene ring substituted with three key functional groups at the 1, 3, and 5 positions. The boronic acid group [-B(OH)₂] is a cornerstone of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group (-NO₂) significantly influences the electronic properties of the aromatic ring, impacting its reactivity. The N-tert-butylcarbamoyl group [-C(=O)NHC(CH₃)₃] provides steric bulk and modulates the compound's solubility and intermolecular interaction profile.
Caption: Chemical Structure of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 871332-87-5 | [1][2] |
| Molecular Formula | C₁₁H₁₅BN₂O₅ | [1][2] |
| Molecular Weight | 266.06 g/mol | [1] |
| MDL Number | MFCD07783879 | [1] |
| SMILES | CC(C)(C)NC(=O)C1=CC([O-])=CC(B(O)O)=C1 | [2] |
| InChI | InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-8(12(16)17)6-9(5-7)14(18)19/h4-6,18-19H,1-3H3,(H,13,15) | [2] |
| Appearance | Typically an off-white to yellow powder | General knowledge |
| Storage | Inert atmosphere, room temperature. Protect from moisture. | [1] |
Synthesis and Purification Protocol
The synthesis of arylboronic acids is most reliably achieved through palladium-catalyzed borylation reactions, such as the Miyaura borylation. This approach offers high functional group tolerance and reproducibility. The proposed synthesis for the title compound starts from the commercially available 3-bromo-5-nitrobenzoic acid.
Rationale for Synthetic Strategy
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Amide Formation: The carboxylic acid of the starting material is first converted to an amide. The use of a robust coupling agent like HATU ensures high efficiency and minimizes side reactions. Tert-butylamine is chosen to install the required carbamoyl group.
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Miyaura Borylation: The resulting aryl bromide is a perfect substrate for the Miyaura borylation reaction. Using bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst like Pd(dppf)Cl₂ provides the boronate ester intermediate in high yield.
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Deprotection: The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid. This is typically achieved under mild acidic conditions, which preserves the other functional groups.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-N-(tert-butyl)-5-nitrobenzamide
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To a stirred solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
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Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 12 hours. Monitor progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure amide.
Step 2: Synthesis of N-(tert-butyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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In an oven-dried flask, combine 3-bromo-N-(tert-butyl)-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas (3x).
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Add anhydrous 1,4-dioxane (0.1 M) followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the mixture to 85°C and stir for 16 hours under an inert atmosphere.
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After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure. The crude pinacol boronate ester is often used directly in the next step without further purification.
Step 3: Synthesis of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
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Dissolve the crude pinacol boronate ester from the previous step in a mixture of acetone and water (e.g., 4:1 v/v).
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Add aqueous HCl (2 M, 2.0 eq) and stir the mixture vigorously at room temperature for 4 hours.
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Monitor the hydrolysis by LC-MS. Upon completion, neutralize the mixture carefully with a saturated solution of NaHCO₃.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., Dichloromethane/Hexane) to afford the final product.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is fundamental to the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and advanced materials.[3][4]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[5] The key steps are:
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Oxidative Addition: The active Pd(0) catalyst adds to an organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of a Biaryl Compound
-
In a microwave vial, add (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq) or a more active pre-catalyst system like Pd₂(dba)₃ with a ligand like SPhos.
-
Evacuate and backfill the vial with an inert gas.
-
Add a solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture (e.g., 100°C) with stirring for the required time (1-12 hours), monitoring by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the final biaryl product using flash chromatography or recrystallization.
Significance in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in medicinal chemistry, primarily because the boron atom can form a reversible covalent bond with the hydroxyl group of serine residues in the active sites of enzymes.[6][7] This interaction mimics the tetrahedral transition state of substrate hydrolysis, making boronic acids potent inhibitors of proteases and β-lactamases.[7][8][9]
-
As a Warhead: The boronic acid moiety of the title compound acts as a "warhead" that can target serine hydrolases. The rest of the molecule serves as a scaffold to confer selectivity and favorable pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: This reagent is ideal for SAR studies. The tert-butylcarbamoyl group can engage in hydrogen bonding and provides steric bulk that can be optimized to fit a specific enzyme's binding pocket. The nitro group is a strong hydrogen bond acceptor and can be readily reduced to an amine, providing a vector for further chemical elaboration to explore the binding site.
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Platform for Library Synthesis: By using this compound in Suzuki couplings with a diverse set of aryl halides, researchers can rapidly generate large libraries of novel, complex molecules for high-throughput screening against various biological targets.
Caption: Conceptual diagram of a boronic acid inhibiting a serine protease.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture, which can cause decomposition to the corresponding boroxine or degradation. Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.[1]
-
Safety: While specific toxicity data is not widely available, related arylboronic acids and nitroaromatic compounds should be handled as potentially hazardous. Assume the compound is an irritant to the eyes, skin, and respiratory system.
References
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(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid - CORTEX BIOCHEM. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid | CORTEX BIOCHEM. [Link]
-
Suzuki reaction of aryl bromides with substituted phenylboronic acids catalysed by complex 17. - ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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- 4. mdpi.com [mdpi.com]
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- 8. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
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